Spastazoline - 2351882-11-4

Spastazoline

Catalog Number: EVT-284346
CAS Number: 2351882-11-4
Molecular Formula: C20H30N8
Molecular Weight: 382.516
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Spastazoline is a novel inhibitor for aaa+ (atpases associated with diverse cellular activities) proteins, inhibiting the microtubule-severing aaa+ protein spastin
Source and Classification

Spastazoline is classified as a pyrazolyl-pyrrolopyrimidine-based compound. Its synthesis was guided by computational docking studies and structural analyses of spastin, leading to the identification of specific modifications that enhance its binding affinity and selectivity for spastin over other kinases . The compound has been tested in various biological contexts to elucidate the role of spastin in cellular mechanisms, particularly in relation to microtubule dynamics and neurite growth.

Synthesis Analysis

Methods and Technical Details

The synthesis of spastazoline involved the modification of existing heterocyclic scaffolds that were initially tested against both wildtype and mutant forms of spastin. The synthetic route included:

  1. Selection of Heterocyclic Scaffolds: Initial compounds were screened for their ability to inhibit spastin activity.
  2. Computational Docking: This technique was employed to predict how different modifications would affect binding affinity.
  3. Structural Modifications: The 2-methyl group in the piperazine ring was replaced with a 3-isopropyl group to increase steric hindrance, thereby enhancing selectivity for spastin over other potential targets such as kinases .

The final product, spastazoline, was characterized for its potency and selectivity through biochemical assays.

Molecular Structure Analysis

Structure and Data

Spastazoline's molecular structure features a pyrazolyl ring fused with a pyrrolopyrimidine core. The structural formula can be represented as follows:

  • Molecular Formula: C₁₃H₁₅N₅
  • Molecular Weight: Approximately 245.30 g/mol

The compound's three-dimensional conformation allows it to effectively interact with the ATP-binding site of spastin, which is critical for its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

Spastazoline primarily acts as a non-competitive inhibitor of spastin's ATPase activity. In biochemical assays, it has been shown to inhibit spastin effectively at concentrations that do not significantly impact the activity of other kinases tested . The mechanism involves binding to the ATPase domain, preventing the hydrolysis of ATP necessary for microtubule severing.

Mechanism of Action

Process and Data

The mechanism by which spastazoline inhibits spastin involves:

  1. Binding Affinity: Spastazoline binds selectively to the ATP-binding site on spastin.
  2. Inhibition of ATP Hydrolysis: This binding prevents ATP hydrolysis, which is essential for spastin's microtubule severing function.
  3. Phenotypic Effects: In cellular models, treatment with spastazoline leads to observable changes in microtubule dynamics and neurite outgrowth, indicating its efficacy as a tool for studying spastin function .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Spastazoline is typically presented as a solid crystalline compound.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: The compound exhibits stability under standard laboratory conditions but should be stored away from light to prevent degradation.

Relevant data indicate that spastazoline maintains its inhibitory properties across various pH levels typically encountered in biological systems .

Applications

Scientific Uses

Spastazoline serves multiple purposes in scientific research:

  1. Research Tool: It is utilized as a chemical probe to study the biological functions of spastin, particularly in cell division and neurite regeneration.
  2. Disease Models: The compound aids in understanding diseases associated with dysfunctional microtubule dynamics, such as hereditary spastic paraplegia.
  3. Drug Development: Insights gained from studies using spastazoline may inform the development of more selective inhibitors targeting similar AAA proteins involved in various cellular processes .
Introduction to Spastazoline and Spastin Biology

Spastin as a Microtubule-Severing AAA Protein

Spastin is a member of the AAA+ (ATPases Associated with diverse cellular Activities) protein family, characterized by a conserved ring-shaped hexameric structure that harnesses ATP hydrolysis energy for mechanical work. Specifically, spastin functions as a microtubule-severing enzyme, disrupting tubulin polymers through a mechanism involving the recognition and mechanical pulling of the disordered C-terminal tails (CTTs) of tubulin subunits. Structural studies reveal that spastin hexamers form a central pore lined with conserved loops, which engage tubulin CTTs. ATP hydrolysis-driven conformational changes then translocate the CTTs through this pore, generating mechanical force that destabilizes tubulin-tubulin interactions within the microtubule lattice [2] [7]. This severing activity is indispensable for dynamic cellular processes, including:

  • Intracellular Trafficking: Generating short, dynamic microtubule fragments to facilitate vesicle transport.
  • Cell Division: Regulating microtubule density at the midbody during cytokinesis.
  • Neuronal Development: Remodeling axonal microtubules to support growth and branching [2] [5].Mutations in the SPAST gene (encoding spastin) are the most frequent cause of Hereditary Spastic Paraplegia (HSP), underscoring its critical role in neuronal maintenance [5] [7].

Table 1: Key Structural and Functional Features of Spastin

FeatureDescriptionFunctional Significance
Domain ArchitectureN-terminal MIT domain, variable linker region, C-terminal AAA ATPase domainMIT domain interacts with partner proteins; AAA domain harbors catalytic activity
Hexameric StructureRing-shaped oligomer with central pore (~20 Å diameter) and six radiating armsPore loops engage tubulin C-terminal tails; arms position spastin on microtubules
Catalytic MechanismATP-dependent threading of tubulin C-terminal tails through the central poreGenerates mechanical force to disrupt tubulin-tubulin interactions
Key Regulatory SitesWalker A/B motifs (ATP binding/hydrolysis), Sensor-II residue (Thr692), N-loop (Gln488), P-loop (Asn527)Mutations impair ATPase activity and microtubule severing

Rationale for Targeting Spastin in Dynamic Cellular Processes

The absence of potent, selective chemical probes hindered the dissection of spastin’s precise contributions to cellular dynamics. Early tools included broad-spectrum ATPase inhibitors or genetic knockdown/knockout, which lacked temporal resolution or specificity. Targeting spastin’s AAA domain offered a rational strategy because:

  • Functional Conservation: The ATP-binding pocket, while conserved across AAA proteins, contains "variability hotspots" (e.g., the N-loop, P-loop, Sensor-II region). These sites exhibit subtle sequence differences between AAA family members, presenting opportunities for selective inhibitor design [4].
  • Mechanistic Vulnerability: Disrupting ATP binding or hydrolysis directly abolishes the energy transduction required for mechanical severing [2] [4].
  • Disease Relevance: Chemical inhibition could model HSP-associated loss-of-function phenotypes and illuminate pathomechanisms. Furthermore, emerging roles in axon regeneration after spinal cord injury highlighted therapeutic potential [9].

Overview of Spastazoline: Discovery and Significance

Spastazoline emerged from a structure-guided campaign to overcome the challenges of selectively inhibiting a conserved ATPase active site. Key milestones included:

  • Scaffold Identification: Screening heterocyclic scaffolds (potential adenine mimetics) against wild-type spastin and active-site mutant alleles (e.g., Q488V, T692A) identified a pyrazolyl-pyrrolopyrimidine core with moderate inhibitory activity [1] [4].
  • RADD Approach (Resistance Analysis During Design): Testing initial hits against mutant spastin alleles pinpointed residues critical for inhibitor binding (e.g., Thr692 in the Sensor-II region). Mutations conferring resistance (e.g., T692A increasing IC₅₀) or hypersensitivity validated computational docking models and guided scaffold optimization [4].
  • Optimization to Spastazoline: Structure-activity relationship (SAR) studies focused on improving potency and selectivity. Key modifications included adding a hydrophobic tert-butylphenyl group and a chiral methylpyrrolidine side chain. The resultant compound, spastazoline, exhibited:
  • High Potency: IC₅₀ = 99 ± 18 nM against recombinant human spastin ATPase activity [3] [6].
  • Selectivity: >100-fold selectivity over related AAA proteins (katanin, fidgetin-like 1, VPS4). Minimal off-target effects against a 65-kinase panel (only NTRK1 inhibited >50% at 10 µM) [3] [6].
  • Cell Permeability: Enabled phenotypic studies in mammalian cells [1] [4].
  • Matched Chemical-Biological Tools: Spastazoline was paired with engineered cell lines expressing inhibitor-resistant spastin (e.g., T692A mutant), enabling rigorous target validation through parallel phenotypic comparisons (e.g., in cytokinesis defects) [1] [4].

Table 2: Profile of Spastazoline as a Chemical Probe

PropertyValue/CharacteristicAssessment MethodSignificance
IC₅₀ (Spastin)99 ± 18 nMRecombinant human spastin ATPase assay (0.5 mM MgATP)Sub-micromolar potency enables cellular studies
MechanismATP-competitiveKinetic assays (increased apparent K₁/₂ for ATP)Directly targets the catalytic site
Selectivity (AAA)>100-fold vs. katanin, fidgetin-like 1, VPS4ATPase assays against related AAA proteinsHigh specificity within target family
Selectivity (Kinases)Inhibits NTRK1 (TRKA) >50% at 10 µM; minimal effect on 64 othersPanel screening (1 mM ATP)Manageable off-target profile; use kinase probes for controls
Cellular ActivityInduces cytokinesis defects (e.g., increased intercellular bridges in HeLa cells at 10 µM)Phenotypic screening in mammalian cellsConfirms target engagement and functional inhibition
Resistance Conferred bySpastin T692A mutationEngineered cell lines and mutant enzyme assaysCritical for establishing on-target effects

Spastazoline represents the first potent, cell-permeable, and selective chemical probe for spastin, enabling unprecedented interrogation of its functions in microtubule dynamics, cell division, intracellular transport, and neuronal regeneration [1] [3] [4]. Its development exemplifies the power of integrating mutagenesis (RADD), computational docking, and medicinal chemistry for targeting challenging enzyme classes.

Properties

CAS Number

2351882-11-4

Product Name

Spastazoline

IUPAC Name

N-(5-tert-butyl-1H-pyrazol-3-yl)-2-[(3R)-3-propan-2-ylpiperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C20H30N8

Molecular Weight

382.516

InChI

InChI=1S/C20H30N8/c1-12(2)14-11-28(9-8-21-14)19-24-17-13(6-7-22-17)18(25-19)23-16-10-15(26-27-16)20(3,4)5/h6-7,10,12,14,21H,8-9,11H2,1-5H3,(H3,22,23,24,25,26,27)/t14-/m0/s1

InChI Key

HNOLTAKAPDKZRY-AWEZNQCLSA-N

SMILES

CC(C)C1CN(CCN1)C2=NC3=C(C=CN3)C(=N2)NC4=NNC(=C4)C(C)(C)C

Solubility

Soluble in DMSO

Synonyms

Spastazoline

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.